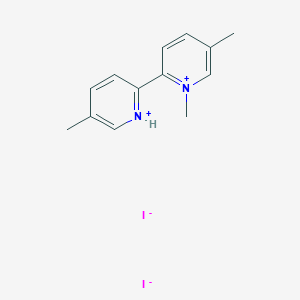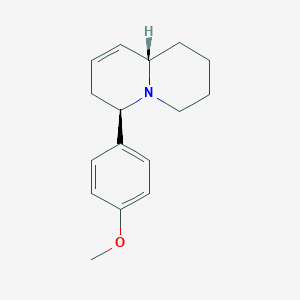![molecular formula C19H33NO3Sn B14405329 5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol CAS No. 89683-88-5](/img/structure/B14405329.png)
5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol is an organotin compound that features a phenol group substituted with an amino group and a tributylstannyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol typically involves the reaction of 5-amino-2-hydroxybenzoic acid with tributyltin chloride in the presence of a base. The reaction proceeds through the formation of an ester linkage between the carboxyl group of the benzoic acid and the tributyltin moiety. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the sensitive organotin compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the tributylstannyl group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organotin chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the amino group can form covalent bonds with nucleophiles. The tributylstannyl group can undergo transmetalation reactions, facilitating the transfer of the organotin moiety to other molecules .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-hydroxybenzoic acid: Lacks the tributylstannyl group but shares the phenol and amino functionalities.
Tributyltin chloride: Contains the tributylstannyl group but lacks the phenol and amino functionalities.
Uniqueness
5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol is unique due to the combination of its phenol, amino, and tributylstannyl groups.
Properties
CAS No. |
89683-88-5 |
|---|---|
Molecular Formula |
C19H33NO3Sn |
Molecular Weight |
442.2 g/mol |
IUPAC Name |
tributylstannyl 4-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C7H7NO3.3C4H9.Sn/c8-4-1-2-5(7(10)11)6(9)3-4;3*1-3-4-2;/h1-3,9H,8H2,(H,10,11);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
VFXSIBUCQXYNMA-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=C(C=C(C=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3-Diethylidenebicyclo[2.2.1]heptane](/img/structure/B14405260.png)
![tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14405267.png)

![3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine](/img/structure/B14405289.png)



![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]pyridin-3-yl benzoate](/img/structure/B14405308.png)
![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-ethylaniline](/img/structure/B14405315.png)
![3-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405330.png)
![1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole](/img/structure/B14405332.png)
![3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14405338.png)
